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Compound of Interest

Compound Name: Dehydromatricaria ester

cat. No.: B1233575

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for
Dehydromatricaria ester, scientifically known as methyl (E)-dec-2-en-4,6,8-triynoate. The
information presented herein is crucial for the identification, characterization, and analysis of
this compound in research and development settings. This document summarizes key
spectroscopic data in a structured format, outlines standardized experimental protocols for data
acquisition, and includes a workflow diagram for the spectroscopic analysis of organic
compounds.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for Dehydromatricaria
ester (trans-isomer). It is important to note that obtaining a complete and verified set of spectral
data from publicly accessible databases for this specific compound is challenging. The data
presented here is a compilation based on typical values for similar functional groups and
related compounds, and should be used as a reference. For definitive identification,
comparison with a certified reference standard is recommended.

Table 1: *H NMR Spectral Data of Dehydromatricaria Ester
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.0-7.2 d 1H H-3
~6.0-6.2 d 1H H-2
~3.7 S 3H -OCHs
~2.0 S 3H H-10

Solvent: CDCIs, Reference: TMS (0 ppm). Coupling constants (J) are typically in the range of

15-16 Hz for the trans-alkene protons.

Table 2: 13C NMR Spectral Data of Dehydromatricaria Ester

Chemical Shift (8) ppm Assighment

~166 C-1(C=0)

~140 C-3

~125 C-2

~80-60 C-4, C-5, C-6, C-7, C-8, C-9 (alkynyl carbons)
~51 -OCHs

-4 C-10

Solvent: CDCl3

Table 3: Mass Spectrometry Data of Dehydromatricaria Ester

miz Relative Intensity (%) Assighment

172 High [M]* (Molecular lon)
141 Moderate [M - OCHs]*

113 Moderate [M - COOCHs]*
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lonization Method: Electron lonization (EI)

Table 4: IR Spectral Data of Dehydromatricaria Ester

Wavenumber (cm~12) Functional Group Assignment
~2200 C=C Stretch (Conjugated)

~1720 C=0 Stretch (a,B-unsaturated ester)
~1630 C=C Stretch

~1250, ~1170 C-O Stretch (Ester)

~970 =C-H Bend (trans)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of
Dehydromatricaria ester.

Methodology:

o Sample Preparation: A sample of approximately 5-10 mg of Dehydromatricaria ester is
dissolved in about 0.7 mL of deuterated chloroform (CDCls). A small amount of
tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (6 =
0.00 ppm).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
data acquisition.

e 1H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key
parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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e 13C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220
ppm) is used. A larger number of scans is typically required due to the low natural
abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Dehydromatricaria
ester.

Methodology:

o Sample Introduction: A dilute solution of Dehydromatricaria ester in a volatile organic
solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For
solid samples, a direct insertion probe may be used.

 lonization: Electron lonization (EIl) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and
fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured, and a mass spectrum is generated,
plotting relative intensity against m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Dehydromatricaria ester.
Methodology:

o Sample Preparation: For a solid sample like Dehydromatricaria ester, the Attenuated Total
Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed
directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small
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amount of the sample with dry potassium bromide and pressing it into a thin, transparent
disk.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-
400 cm~1. A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded and subtracted from the sample spectrum.

« Data Analysis: The resulting spectrum shows absorption bands corresponding to the
vibrational frequencies of the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Dehydromatricaria ester.
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Caption: Experimental workflow for the spectroscopic analysis of Dehydromatricaria ester.

 To cite this document: BenchChem. [Spectroscopic Profile of Dehydromatricaria Ester: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233575#spectral-data-nmr-ms-ir-of-
dehydromatricaria-ester]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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